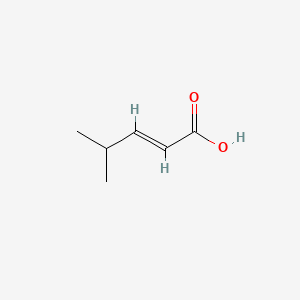

4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid (4-HDC) is an organic compound that has been studied extensively over the past few decades due to its potential applications in a variety of fields. It is a small molecule that is composed of four carbon atoms, one oxygen atom, and one sulfur atom. This compound is known for its unique properties, such as its ability to form strong hydrogen bonds and its ability to react with a variety of other compounds. 4-HDC has been studied for its potential as an industrial catalyst, as a therapeutic agent, and as a biomarker. In

Scientific Research Applications

4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has been studied for its potential applications in a variety of scientific research areas. It has been studied as an industrial catalyst, as a therapeutic agent, and as a biomarker. As an industrial catalyst, 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has been studied for its ability to catalyze a variety of reactions, including the oxidation of alcohols and the conversion of aldehydes to carboxylic acids. As a therapeutic agent, 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and obesity. As a biomarker, 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has been studied for its ability to detect a variety of diseases, including cancer and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is not fully understood. However, it is thought to act as an enzyme inhibitor, blocking the activity of enzymes that are involved in the metabolism of other compounds. It is also thought to act as an antioxidant, scavenging free radicals that can damage cells and DNA.

Biochemical and Physiological Effects

4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has been studied for its biochemical and physiological effects. It has been found to have a variety of effects on the body, including anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been found to have a protective effect on the liver and to reduce the risk of stroke and heart attack.

Advantages and Limitations for Lab Experiments

4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage of 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of applications, making it a useful compound for a variety of research projects. One limitation of 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is that it is not always stable in solution, making it difficult to store for extended periods of time.

Future Directions

There are a variety of potential future directions for the study of 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid. One potential direction is to further study its potential as a therapeutic agent, as it has already been found to have a variety of beneficial effects on the body. Another potential direction is to study its potential as a biomarker, as it has already been found to be able to detect a variety of diseases. Additionally, further research could be done on its mechanism of action, as this is not yet fully understood. Finally, further research could be done on its potential industrial applications, as it has already been found to be an effective catalyst for a variety of reactions.

Synthesis Methods

4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid can be synthesized in a variety of ways. It can be synthesized from 4-hydroxybenzaldehyde and thioglycolic acid, using a condensation reaction with a base. It can also be synthesized from 4-hydroxybenzaldehyde and thiourea, using a condensation reaction with a base. These methods are simple and efficient ways to synthesize 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid involves the oxidation of a thiol group to a sulfonic acid, followed by the addition of a carboxylic acid group to the resulting sulfonic acid. The final step involves the oxidation of the resulting thioether to a sulfoxide.", "Starting Materials": [ "2-mercaptothiane", "Sodium chlorate", "Sodium hydroxide", "Chloroacetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Oxidation of 2-mercaptothiane to 2-sulfonothiane using sodium chlorate and sodium hydroxide", "Step 2: Addition of chloroacetic acid to 2-sulfonothiane to form 4-chloro-2-sulfonothianecarboxylic acid", "Step 3: Oxidation of 4-chloro-2-sulfonothianecarboxylic acid to 4-chloro-2-sulfoxidothianecarboxylic acid using hydrogen peroxide", "Step 4: Hydrolysis of 4-chloro-2-sulfoxidothianecarboxylic acid to form 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid" ] } | |

CAS RN |

1248073-89-3 |

Product Name |

4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid |

Molecular Formula |

C6H10O5S |

Molecular Weight |

194.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.